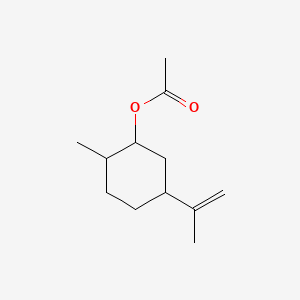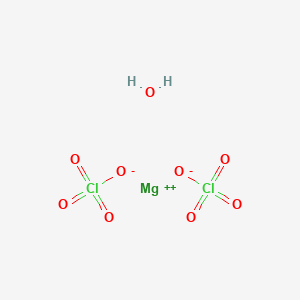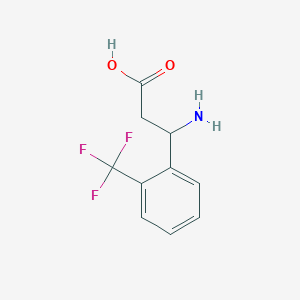![molecular formula C12H10O2 B1587954 1-[4-(2-Furyl)phenyl]ethanone CAS No. 35216-08-1](/img/structure/B1587954.png)
1-[4-(2-Furyl)phenyl]ethanone
Overview
Description
1-[4-(2-Furyl)phenyl]ethanone, also known as Ethanone, 1-(2-furanyl)-, is a chemical compound with the molecular formula C6H6O2 . It is also known by other names such as Acetylfuran, Methyl 2-furyl ketone, 2-Acetylfuran, 2-Furyl methyl ketone, Furyl methyl ketone, Furan, 2-acetyl-, 1-(2-Furanyl)ethanone, 2-Acetylfurane, (2-Furanyl)-1-ethanone, 1-(2-furanyl)ethanone (acetylfuran), 1-(2-Furanyl)-ethanone (2-acetylfuran), and 1-(2-Furyl)ethanone .
Molecular Structure Analysis
The molecular structure of 1-[4-(2-Furyl)phenyl]ethanone can be represented by the InChI string: InChI=1S/C6H6O2/c1-5(7)6-3-2-4-8-6/h2-4H,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Photoremovable Protecting Group for Carboxylic Acids
1-[2-(2-hydroxyalkyl)phenyl]ethanone has been introduced as a new photoremovable protecting group for carboxylic acids, showcasing its utility in protecting various carboxylic acids. Upon photolysis, the protected compound releases the acid with significant yields, demonstrating its effectiveness in synthetic chemistry (Atemnkeng et al., 2003).
Synthesis and Antimicrobial Activity
The synthesis and antimicrobial activity of derivatives involving 1-[4-(2-Furyl)phenyl]ethanone have been explored. For instance, the reaction of 1-chloro-4-(p-tolyloxy)benzene with 1-(4-hydroxyphenyl)-ethanone has led to the creation of derivatives with noted antimicrobial activity against various bacteria (Dave et al., 2013).
X-ray and DFT-Calculated Structures
The isomeric structures of variants of 1-[4-(2-Furyl)phenyl]ethanone have been determined using X-ray diffraction and characterized by IR. Their molecular structures have also been optimized using density functional theory, contributing to the understanding of their energetic behaviors in different solvents (Șahin et al., 2011).
Electrocatalytic Characteristics
A carbon-paste electrode spiked with a derivative of 1-[4-(2-Furyl)phenyl]ethanone has been used to catalyze the oxidation of ascorbic acid, showcasing its potential in electrocatalysis. This study contributes to the understanding of its utility in electrochemical applications (Raoof et al., 2003).
Synthesis of Heterocyclic Compounds
Research into the synthesis of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, starting from 4-chlorophenol, contributes to the field of pharmaceuticals and drug research. This highlights the compound's role as a building block in creating pharmacologically active substances (Wanjari, 2020).
properties
IUPAC Name |
1-[4-(furan-2-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYPVRCSWGDVFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409126 | |
| Record name | 1-[4-(Furan-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Furyl)phenyl]ethanone | |
CAS RN |
35216-08-1 | |
| Record name | 1-[4-(Furan-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



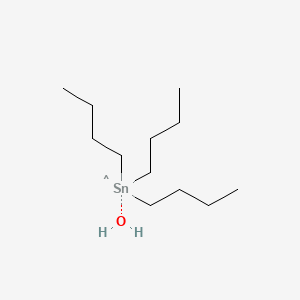
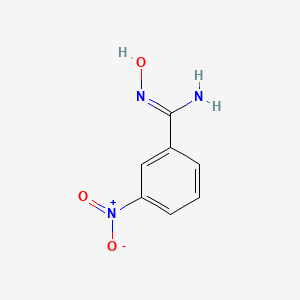
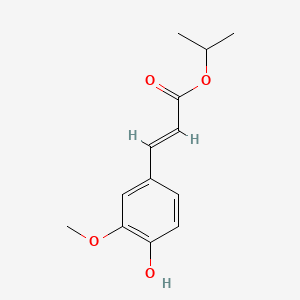

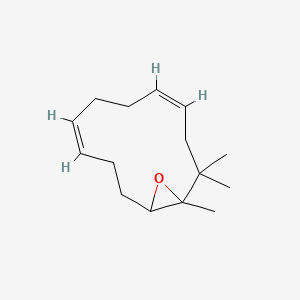
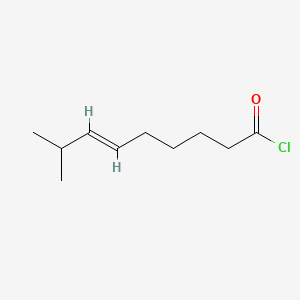
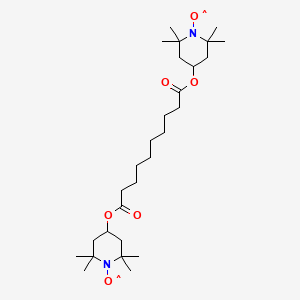
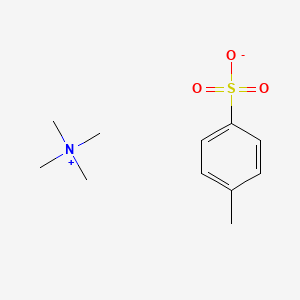
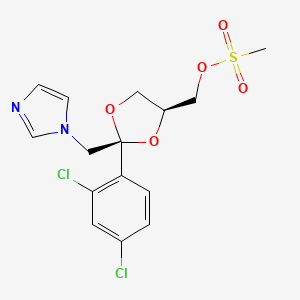
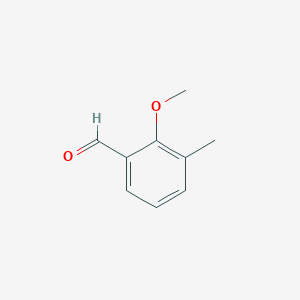
![N'-anilino-N-[4-[4-[[(Z)-N-anilino-C-phenylcarbonimidoyl]diazenyl]phenyl]phenyl]iminobenzenecarboximidamide](/img/structure/B1587885.png)
